molecular formula C6H7NO2 B048567 1-Azabicyclo[3.2.0]heptane-2,7-dione CAS No. 115022-87-2

1-Azabicyclo[3.2.0]heptane-2,7-dione

Cat. No.: B048567
CAS No.: 115022-87-2
M. Wt: 125.13 g/mol
InChI Key: RYSCOYFDWGVGMC-UHFFFAOYSA-N
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Description

1-Azabicyclo[320]heptane-2,7-dione is a bicyclic compound characterized by a nitrogen atom incorporated into a seven-membered ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[3.2.0]heptane-2,7-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-Azetidinebutanoic acid with diazo compounds under controlled conditions to form the bicyclic structure . The reaction conditions often include the use of solvents like chloroform or methanol and may require specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is often produced as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry .

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[3.2.0]heptane-2,7-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted azabicyclo compounds.

Scientific Research Applications

1-Azabicyclo[3.2.0]heptane-2,7-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azabicyclo[3.2.0]heptane-2,7-dione involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Oxa-1-azabicyclo[3.2.0]heptane: Similar bicyclic structure with an oxygen atom.

    1-Azabicyclo[2.2.1]heptane: Another bicyclic compound with a different ring size.

    Carbapenem antibiotics: Structurally related compounds used in medicine.

Uniqueness: 1-Azabicyclo[3.2.0]heptane-2,7-dione is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and serve as an intermediate in the synthesis of complex molecules highlights its versatility and importance in scientific research .

Properties

IUPAC Name

1-azabicyclo[3.2.0]heptane-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-5-2-1-4-3-6(9)7(4)5/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSCOYFDWGVGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552744
Record name 1-Azabicyclo[3.2.0]heptane-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115022-87-2
Record name 1-Azabicyclo[3.2.0]heptane-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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